3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Description
3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzodiazole core, which is known for its diverse biological activities, and a piperidine sulfonyl group, enhancing its chemical reactivity and stability. The presence of a propanoic acid moiety further adds to its versatility, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(1-methyl-5-piperidin-1-ylsulfonylbenzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-18-14-6-5-12(24(22,23)19-9-3-2-4-10-19)11-13(14)17-15(18)7-8-16(20)21/h5-6,11H,2-4,7-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOXOGKONBCNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N=C1CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731820-87-4 | |
| Record name | 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multiple steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzodiazole ring.
Introduction of the Piperidine Sulfonyl Group: The benzodiazole intermediate is then reacted with piperidine sulfonyl chloride in the presence of a base such as triethylamine to introduce the piperidine sulfonyl group.
Attachment of the Propanoic Acid Moiety: Finally, the compound is subjected to a reaction with a propanoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the propanoic acid linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Introduction of nitro or halogen groups on the benzodiazole ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multi-step organic reactions. The characterization of this compound is generally performed using various spectroscopic techniques such as:
- Proton Nuclear Magnetic Resonance (NMR)
- Carbon-13 NMR
- Fourier Transform Infrared Spectroscopy (FTIR)
- Mass Spectrometry (MS)
These techniques confirm the structural integrity and purity of the synthesized compound, which is crucial for subsequent biological evaluations.
Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds containing the piperidine moiety demonstrate moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanisms of action typically involve disruption of bacterial cell walls or interference with metabolic pathways.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Furthermore, its inhibitory effects on urease have been documented, suggesting applications in treating conditions related to excessive urea production.
Anti-Cancer Potential
The sulfonamide group present in the compound is known for its anticancer properties. Various studies have investigated the cytotoxic effects of benzodiazole derivatives on cancer cell lines, demonstrating promising results in inhibiting tumor growth. The mechanism often involves inducing apoptosis in cancer cells.
Case Study 1: Antibacterial Efficacy
In a recent study, a series of benzodiazole derivatives were synthesized and screened for antibacterial activity. Among these, 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory profile of this compound. It was found to effectively inhibit AChE with an IC50 value indicating strong potency. This suggests its potential utility in developing therapeutic agents for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group can enhance binding affinity to these targets, while the benzodiazole core can interact with active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]benzoic acid: Similar structure but with a benzoic acid moiety instead of propanoic acid.
Uniqueness
The uniqueness of 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propanoic acid moiety provides additional versatility in chemical synthesis and potential biological interactions compared to its analogs with different acid moieties.
Biological Activity
3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid (CAS No. 731820-87-4) is a synthetic compound with potential biological activity. This article provides an overview of its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
Molecular Formula: C₁₆H₂₁N₃O₄S
SMILES Notation: CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N=C1CCC(=O)O
InChI Key: JKOXOGKONBCNPK-UHFFFAOYSA-N
The compound features a benzodiazole core substituted with a piperidine sulfonamide group and a propanoic acid moiety, which contributes to its unique pharmacological profile.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity: Compounds containing benzodiazole rings have been shown to possess antimicrobial properties against various pathogens.
- Antitumor Effects: Certain derivatives have demonstrated cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Activity: Sulfonamide-containing compounds are known for their anti-inflammatory properties, which may be relevant for treating inflammatory diseases.
Case Studies and Experimental Data
-
Antitumor Activity:
- A study evaluated the cytotoxic effects of related benzodiazole derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid may exhibit similar effects.
-
Neuropharmacological Studies:
- Compounds with piperidine and benzodiazole structures have been investigated for their neuropharmacological effects, including modulation of GABAergic systems. This suggests potential applications in treating neurological disorders.
-
Antimicrobial Testing:
- Preliminary tests on structurally similar compounds have shown promising results against Gram-positive and Gram-negative bacteria. Further investigation into 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid's antimicrobial efficacy is warranted.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 353.42 g/mol |
| LogP | 2.45 |
| Solubility | Soluble in DMSO and ethanol |
| Antimicrobial Activity | Potential (based on structural analogs) |
| Antitumor Activity | Significant cytotoxicity observed in studies on related compounds |
Q & A
Q. What are the common synthetic routes for 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves three key steps: (i) Benzodiazole core formation : Condensation of substituted o-phenylenediamine derivatives with a carbonyl source under acidic conditions. (ii) Sulfonation : Introduction of the piperidine-sulfonyl group at the 5-position using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions. (iii) Propanoic acid linkage : Alkylation or coupling reactions (e.g., Michael addition) to attach the propanoic acid moiety, requiring pH control (pH 7–8) to avoid esterification. Critical parameters include inert atmosphere (N₂) for moisture-sensitive steps, stoichiometric excess of sulfonyl chloride (1.2–1.5 eq), and purification via silica gel chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm benzodiazole aromaticity, sulfonyl group integration, and propanoic acid proton shifts (e.g., δ 12–13 ppm for carboxylic acid).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) to verify molecular ion peaks and rule out impurities.
- HPLC-PDA : Purity assessment using a C18 column with gradient elution (water/acetonitrile + 0.1% TFA), monitoring at 254 nm for aromatic absorption.
- FT-IR : Confirmation of sulfonyl (S=O stretching at ~1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving analogs of this compound?
- Methodological Answer : Contradictions in SAR often arise from: (i) Conformational flexibility : Use X-ray crystallography or DFT calculations to model the active conformation. (ii) Off-target effects : Employ orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity). (iii) Solubility artifacts : Validate activity in multiple buffer systems (e.g., PBS with 0.01% Tween-80 vs. DMSO). Case Example: A study on benzodiazole sulfonamides showed conflicting IC₅₀ values due to aggregation; dynamic light scattering (DLS) identified particulate formation at >10 µM, prompting reformulation with cyclodextrin .
Q. What strategies are recommended for addressing low yields in the sulfonation step during synthesis?
- Methodological Answer : Low yields in sulfonation may result from: (i) Incomplete activation : Pre-activate the benzodiazole intermediate with a base (e.g., pyridine) to deprotonate the 5-position. (ii) Competing hydrolysis : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and maintain temperatures below 10°C. (iii) Purification challenges : Employ flash chromatography with ethyl acetate/hexane (3:7) gradients or precipitate the product by adding ice-cold water to the reaction mixture. Note: Pilot reactions with ¹⁸O-labeled sulfonyl chloride can trace hydrolysis pathways .
Q. What in vivo experimental design considerations are critical for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer : Key considerations include: (i) Formulation : Use solubilizing agents (e.g., PEG-400) for oral administration or prepare sodium salts for IV injection. (ii) Dosing regimen : Conduct dose-ranging studies (e.g., 10–100 mg/kg) in rodents to establish linear pharmacokinetics. (iii) Metabolite profiling : Collect plasma and urine samples for LC-MS/MS analysis to identify oxidative (e.g., piperidine N-oxidation) or hydrolytic metabolites. (iv) Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly over 28-day subchronic studies .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between in vitro enzyme inhibition assays and cellular activity assays for this compound?
- Methodological Answer : Discrepancies may arise from: (i) Membrane permeability : Measure intracellular compound levels via LC-MS or use a fluorescent probe analog. (ii) Protein binding : Compare free fraction concentrations (e.g., using ultrafiltration) with IC₅₀ values. (iii) Cellular efflux : Test activity in cell lines overexpressing efflux transporters (e.g., MDR1) with/without inhibitors (e.g., verapamil). Example: A piperidine-sulfonyl benzodiazole showed 10-fold lower cellular activity than in vitro IC₅₀ due to P-gp-mediated efflux, resolved by co-administering elacridar .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
